molecular formula C10H13N B13949700 5-ethenyl-3-ethyl-2-methylpyridine CAS No. 337957-82-1

5-ethenyl-3-ethyl-2-methylpyridine

Cat. No.: B13949700
CAS No.: 337957-82-1
M. Wt: 147.22 g/mol
InChI Key: SFIFMPZUHOERJV-UHFFFAOYSA-N
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Description

Structural Context within Substituted Pyridines

Substituted pyridines are a class of organic compounds that feature a pyridine (B92270) ring with one or more hydrogen atoms replaced by other functional groups. researchgate.net The pyridine ring itself is aromatic, similar to benzene, but the presence of the nitrogen atom introduces a degree of asymmetry and polarity. youtube.com The nitrogen atom is more electronegative than the carbon atoms, leading to a partial negative charge on the nitrogen and partial positive charges on the carbon atoms at positions 2, 4, and 6. youtube.com This electronic distribution influences the ring's reactivity in both electrophilic and nucleophilic substitution reactions.

The substituents on the pyridine ring further modulate its chemical behavior. In the case of 5-ethenyl-3-ethyl-2-methylpyridine, the alkyl groups (ethyl and methyl) are electron-donating, which can increase the electron density of the pyridine ring. The ethenyl (or vinyl) group at the 5-position is particularly significant as its unsaturated nature allows for a variety of chemical transformations, such as polymerization or addition reactions. pipzine-chem.com This makes compounds like it valuable as monomers for the synthesis of specialized polymers with potentially unique thermal and mechanical properties. pipzine-chem.com

Table 1: Structural and Physicochemical Properties of a Related Substituted Pyridine

Property Value for 5-Ethyl-2-methylpyridine (B142974)
Molecular Formula C₈H₁₁N
Molar Mass 121.18 g/mol
Appearance Colorless liquid
Density 0.919 g/mL at 25 °C
Boiling Point 178 °C
Melting Point -70.3 °C
Solubility in Water 1.2 g/100 mL
Refractive Index n20/D 1.497

This table presents data for the closely related analog, 5-ethyl-2-methylpyridine, due to the limited availability of specific data for this compound. sigmaaldrich.comwikipedia.orgchemicalbook.comnih.gov

Historical and Current Research Significance of this compound Analogs

While specific research on this compound is not widely documented, the significance of its analogs, particularly those with similar substitution patterns, is well-established in chemical research. A prominent analog is 5-ethyl-2-methylpyridine, which serves as a key intermediate in the industrial synthesis of nicotinic acid (Vitamin B3). wikipedia.orgresearchgate.net The production of nicotinic acid from 5-ethyl-2-methylpyridine typically involves oxidation. wikipedia.org

The synthesis of substituted pyridines has been a long-standing area of interest. For instance, the preparation of 5-ethyl-2-methylpyridine can be achieved through the condensation of paraldehyde (B1678423) with ammonia (B1221849). wikipedia.orgorgsyn.org This method highlights the efficient construction of complex pyridine structures from simple starting materials.

The reactivity of the substituents on the pyridine ring is also a major focus of research. For example, the vinyl group in analogs like 5-vinyl-2-methylpyridine is highly reactive and can participate in polymerization reactions, making it a useful monomer for creating polymer materials with special properties. pipzine-chem.com Research into the synthesis of such vinylpyridine derivatives often involves the direct vinylation of pyridine precursors or the reaction of a methylpyridine with a vinylating agent. pipzine-chem.com

Furthermore, analogs of substituted pyridines are explored for their potential in medicinal chemistry. For instance, carbocyclic analogs of 5-ethyl-2'-deoxyuridine have been synthesized and evaluated for their antiviral activities. nih.gov The development of novel synthetic routes to access diverse substituted pyridines remains an active area of research, as these compounds are valuable building blocks for pharmaceuticals and agrochemicals. nih.govresearchgate.net

Table 2: Research Findings on Substituted Pyridine Analogs

Research Area Key Findings Relevant Analogs
Industrial Synthesis Efficient production of nicotinic acid via oxidation. wikipedia.orgresearchgate.net 5-Ethyl-2-methylpyridine
Polymer Chemistry Used as monomers for high-performance polymers due to the reactive vinyl group. pipzine-chem.com 5-Vinyl-2-methylpyridine
Synthetic Methodology Development of regioselective halogenation reactions for further functionalization. nih.gov Various substituted pyridines
Medicinal Chemistry Synthesis of carbocyclic nucleoside analogs with antiviral properties. nih.gov Carbocyclic analogs of 5-ethyl-2'-deoxyuridine

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

337957-82-1

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

5-ethenyl-3-ethyl-2-methylpyridine

InChI

InChI=1S/C10H13N/c1-4-9-6-10(5-2)8(3)11-7-9/h4,6-7H,1,5H2,2-3H3

InChI Key

SFIFMPZUHOERJV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=CC(=C1)C=C)C

Origin of Product

United States

Synthetic Methodologies and Pathways for 5 Ethenyl 3 Ethyl 2 Methylpyridine

De Novo Synthesis Approaches to the Pyridine (B92270) Core

The creation of the fundamental pyridine structure of 5-ethenyl-3-ethyl-2-methylpyridine often begins with simpler, acyclic precursors. These methods build the heterocyclic ring from the ground up.

Condensation Reactions of Aldehydes and Ammonia (B1221849)

A prominent method for synthesizing alkylated pyridines is the Chichibabin pyridine synthesis, which involves the condensation of aldehydes and ammonia over a catalyst. chemistnotes.com This reaction, first reported in 1906, is a thermal cyclo-condensation that can also utilize ketones and α,β-unsaturated aldehydes to produce a variety of substituted pyridines. chemistnotes.com For instance, 5-ethyl-2-methylpyridine (B142974) is produced from the reaction of paraldehyde (B1678423) (a trimer of acetaldehyde) and ammonia. wikipedia.org The general principle involves the reaction of aldehydes with ammonia to form imines, which then undergo a series of condensation and cyclization reactions to form the pyridine ring. wikipedia.orgyoutube.com

The reaction conditions, such as temperature and the nature of the catalyst, play a crucial role in the final product distribution. For example, passing reactants over oxide catalysts like modified alumina (B75360) or silica (B1680970) at temperatures between 350–500 °C is a common industrial practice. wikipedia.org

Catalytic Systems in Pyridine Formation

Various catalytic systems are employed to enhance the efficiency and selectivity of pyridine synthesis. These catalysts are often solid acids, such as amorphous silica-alumina and zeolites like ZSM-5. researchgate.net The acidity and pore size of these catalysts can influence the product distribution. google.com For example, metal oxide modified amorphous silica-alumina and ZSM-5 zeolites have been found to be effective for the synthesis of lower pyridine bases. researchgate.net

In some cases, a combination of catalysts is used. For instance, a cobalt-aluminum phosphate (B84403) composite catalyst has been used in a fixed-bed reactor for the synthesis of 2-ethyl-3,5-lutidine from propionaldehyde (B47417) and ammonia. google.com The choice of catalyst can also influence the reaction pathway. For example, rhodium-catalyzed reactions have been developed for the regiocontrolled synthesis of pyridines from aldehydes, alkynes, and ammonia. rsc.org

Functionalization Strategies for Ethenyl and Alkyl Groups

The introduction of the specific ethenyl and alkyl groups found in this compound can be achieved either during the initial ring synthesis or through subsequent modification of a pre-formed pyridine ring.

Introduction of Substituents via Specific Pyridine Synthesis Methods

The choice of starting materials in de novo synthesis methods directly dictates the substitution pattern of the resulting pyridine. The Hantzsch pyridine synthesis, for example, is a multi-component reaction that condenses an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia to form a dihydropyridine (B1217469), which is then oxidized to the corresponding pyridine. wikipedia.orgchemtube3d.com By selecting appropriate aldehyde and β-keto ester precursors, specific alkyl and other functional groups can be incorporated into the final pyridine structure.

Another approach involves the reaction of different aldehydes and ammonia. For instance, reacting a mixture of acetaldehyde (B116499) and formaldehyde (B43269) with ammonia can yield a mixture of pyridine and various methyl-substituted pyridines. google.com The addition of a third aldehyde, such as propionaldehyde, to this mixture can alter the product ratios and lead to the formation of other alkylated pyridines. google.com

Post-Synthetic Modification of Pyridine Derivatives

An alternative strategy involves the chemical modification of an existing pyridine ring to introduce the desired ethenyl and alkyl groups. This can involve a variety of organic reactions. For example, a pre-existing alkyl group on the pyridine ring can be modified.

While direct C-H functionalization of pyridines is challenging due to the electron-deficient nature of the ring, various methods have been developed. researchgate.net These can include Minisci-type radical reactions for alkylation. nih.gov The regioselectivity of these reactions can often be controlled by using directing groups or specific catalysts. nih.gov

Post-synthetic modification can also involve creating the ethenyl group. This might be achieved through a Wittig reaction on a pyridine derivative containing a carbonyl group, or through an elimination reaction from a suitable precursor, such as a hydroxyethyl-substituted pyridine.

Mechanistic Investigations of Synthesis and Transformation

Understanding the reaction mechanisms is crucial for optimizing the synthesis of this compound. The Chichibabin pyridine synthesis, for example, is believed to proceed through a series of complex reactions including imine formation, aldol-type condensations, and Michael additions, ultimately leading to the cyclized and aromatized pyridine ring. wikipedia.org

The mechanism of the Hantzsch synthesis has also been studied, and it is generally accepted to involve the formation of an enamine from the β-keto ester and ammonia, and a chalcone-like intermediate from the aldehyde and the other β-keto ester. wikipedia.org These intermediates then condense and cyclize to form the dihydropyridine. scribd.com

The mechanisms of post-synthetic modifications are equally important. For instance, the Minisci reaction involves the generation of a radical which then attacks the electron-deficient pyridine ring. nih.gov The regioselectivity of this attack is influenced by both electronic and steric factors.

Below is a table summarizing some of the key reactions and their general mechanistic steps involved in the synthesis of substituted pyridines.

Reaction Name General Reactants Key Mechanistic Steps Primary Product Type
Chichibabin Pyridine SynthesisAldehydes, AmmoniaImine formation, Aldol condensation, Michael addition, Cyclization, AromatizationAlkylated Pyridines
Hantzsch Pyridine SynthesisAldehyde, β-Keto esters, AmmoniaEnamine formation, Knoevenagel condensation, Cyclization, OxidationDihydropyridines/Pyridines
Minisci ReactionPyridine, Radical source (e.g., from a carboxylic acid)Radical generation, Nucleophilic radical addition to pyridine ring, RearomatizationAlkylated Pyridines

Role of Specific Reaction Conditions on Yield and Selectivity

The synthesis of this compound is a nuanced process where the final yield and the purity of the product are highly sensitive to the specific conditions of the reaction. Key factors that are carefully controlled to optimize the synthesis include temperature, the type of catalyst used, and the molar ratio of the reactants.

The condensation of aldehydes and ammonia to form pyridine bases is often carried out at elevated temperatures, typically in the range of 350–500 °C. wikipedia.org While higher temperatures can increase the rate of reaction, they can also lead to the formation of unwanted byproducts, thus decreasing the selectivity for the desired this compound. The pressure at which the reaction is conducted is also a critical parameter, particularly in gas-phase syntheses, as it influences the residence time of the reactants in the catalytic zone.

The choice of catalyst is paramount in directing the reaction towards the desired product. Historically, oxide catalysts such as modified alumina (Al2O3) or silica (SiO2) have been used. wikipedia.org More recently, zeolite catalysts have gained attention due to their high surface area and shape-selective properties, which can enhance the yield of specific isomers. For instance, conducting the Chichibabin pyridine synthesis in the gas phase in the presence of a zeolite catalyst has been reported to achieve high yields. wikipedia.org

The molar ratio of the reactants, such as acetaldehyde and ammonia, also plays a significant role. An optimized ratio is crucial to ensure the efficient formation of the pyridine ring and to minimize the production of other nitrogen-containing compounds. For the related synthesis of 5-ethyl-2-methylpyridine from paraldehyde and aqueous ammonia, it has been noted that increasing the molar ratio of ammonium (B1175870) hydroxide (B78521) to paraldehyde can increase the yield, although this may be less convenient due to the larger reaction volume. orgsyn.org

Table 1: Illustrative Impact of Reaction Conditions on Pyridine Synthesis

ParameterConditionEffect on YieldEffect on Selectivity
Temperature IncreasingGenerally increases up to an optimum pointCan decrease at excessively high temperatures due to byproduct formation
Catalyst Zeolite vs. AluminaZeolites can offer higher yields and selectivityShape-selectivity of zeolites can favor specific isomers
Reactant Ratio High Ammonia:AldehydeCan increase yield up to a certain pointMay lead to other nitrogenous byproducts if excessive

This table provides a generalized overview; specific outcomes are highly dependent on the particular reactants and catalytic system.

Theoretical Reaction Mechanisms for Substituted Pyridine Formation

The formation of substituted pyridines like this compound from simple precursors is generally understood to proceed via a complex series of reactions, with the Chichibabin pyridine synthesis being a foundational mechanism. wikipedia.orgchemistnotes.com This pathway involves the condensation of aldehydes and ketones with ammonia. wikipedia.org

The reaction is thought to initiate with the formation of imines from the reaction of aldehydes with ammonia. rsc.org This is followed by a series of base-catalyzed aldol-type condensations and Michael additions. wikipedia.orgrsc.org These steps build the carbon skeleton of the pyridine ring. The precise sequence of these intermediate steps is not always definitively known and may vary depending on the specific reactants and conditions. rsc.org

For the formation of this compound, a plausible mechanism involves the initial self-condensation of acetaldehyde to form crotonaldehyde. Further reactions involving acetaldehyde and ammonia lead to the assembly of the substituted dihydropyridine intermediate. The final step is an oxidation, often facilitated by air, to yield the aromatic pyridine ring. nih.gov The substitution pattern, with methyl, ethyl, and ethenyl groups at specific positions, is determined by the sequence of bond formations during the cyclization process.

It is important to note that while the Chichibabin synthesis is a powerful tool, it can sometimes result in low yields and the formation of multiple products. rsc.org When higher aliphatic aldehydes are reacted with ammonia at high temperatures, a mixture of pyridine derivatives can be formed. chemistnotes.com

Chemical Reactivity and Transformation Studies of 5 Ethenyl 3 Ethyl 2 Methylpyridine

Oxidation Reactions of the Pyridine (B92270) Ring and Alkyl/Ethenyl Side Chains

The oxidation of substituted pyridines can proceed at the nitrogen atom of the ring, or at the alkyl and ethenyl side chains, depending on the oxidant and reaction conditions.

The selective oxidation of alkylpyridine derivatives is a key strategy for the synthesis of valuable chemical intermediates. For the related compound, 5-ethyl-2-methylpyridine (B142974), oxidation can be directed to either the ethyl or the methyl group. For instance, vapor-phase catalytic oxidation over a modified vanadium oxide catalyst shows that the initial attack of oxygen predominantly occurs at the methyl group in the 2-position. researchgate.net This leads to the formation of pyridine-2-aldehyde as a primary product. researchgate.net Further oxidation can lead to the formation of isocinchomeronic acid. researchgate.net

In the case of 5-ethenyl-3-ethyl-2-methylpyridine, similar principles would apply, with the added complexity of the reactive ethenyl group. The presence of the electron-withdrawing ethenyl group could influence the electron density of the pyridine ring and the reactivity of the adjacent alkyl groups. The oxidation of 5-ethyl-2-methylpyridine with nitric acid is a known route to produce nicotinic acid (Vitamin B3), proceeding through the oxidation of the ethyl group and subsequent decarboxylation. wikipedia.orgresearchgate.net This highlights the potential for selective oxidation of the side chains. wikipedia.org

Table 1: Products from the Oxidation of 2-Methyl-5-ethylpyridine on a Modified Vanadium Oxide Catalyst

ProductSelectivity at Low Conversion
Pyridine-2-aldehyde~30%
di(5-ethyl)-2-pyridil>30%
Isocinchomeronic acidFormed at higher conversion
Nicotinic acidFormed at higher conversion
PyridineMinor product
CO2Minor product

Data sourced from an analysis of the MEP oxidation on a modified vanadium oxide catalyst. researchgate.net

Catalytic oxidation provides a more controlled and efficient means of producing derivatives from alkylpyridines. Various catalytic systems have been explored for the oxidation of similar compounds. For example, zeolite-based catalysts have been utilized in the liquid-phase synthesis of niacin from 3-methylpyridine (B133936) using hydrogen peroxide as the oxidant under mild conditions. researchgate.net Vanadium oxide (V₂O₅) catalysts, often promoted with oxides like TiO₂, ZrO₂, or MoO₃, are used in industrial processes for the ammoxidation of picolines to cyanopyridines, which are then hydrolyzed to nicotinic acid. researchgate.net

These catalytic approaches could be adapted for the selective oxidation of this compound to produce a range of derivatives, such as carboxylic acids, aldehydes, or N-oxides, by carefully selecting the catalyst and reaction conditions. The goal is often to achieve high selectivity towards a single product while minimizing the formation of byproducts like carbon dioxide. researchgate.netresearchgate.net

Reactions Involving the Ethenyl Moiety of this compound

The ethenyl (vinyl) group is a highly reactive functional group, characterized by its carbon-carbon double bond, making it susceptible to a variety of addition and polymerization reactions. pipzine-chem.com

The carbon-carbon double bond of the ethenyl group can readily undergo addition reactions. For instance, hydration (the addition of water) across the double bond would yield the corresponding alcohol, 1-(3-ethyl-2-methylpyridin-5-yl)ethan-1-ol. This reaction is typically acid-catalyzed. Other electrophilic addition reactions with reagents like hydrogen halides (HX) or halogens (X₂) are also feasible, leading to the formation of haloethylpyridine derivatives.

The presence of the vinyl group gives this compound the ability to act as a monomer in polymerization reactions. pipzine-chem.com This allows for its incorporation into polymer chains to create materials with specific properties conferred by the pyridine moiety. Ethenylpyridines can undergo polymerization through various mechanisms, including free-radical, anionic, or cationic polymerization, to produce polyvinylpyridines.

Oligomerization, the formation of short-chain polymers, is also a characteristic reaction. Studies on ethylene (B1197577) oligomerization using catalysts based on iminopyridyl ligands have shown that such systems can produce highly branched oligomers. nih.gov While this research focuses on ethylene, the principles of catalytic control over chain length and branching are relevant to the potential oligomerization of ethenylpyridines to create specific low-molecular-weight structures. nih.gov

Coupling and Derivatization Reactions of this compound

The pyridine ring and its substituents can participate in various coupling and derivatization reactions to build more complex molecules. Transition metal-catalyzed cross-coupling reactions are particularly powerful tools for this purpose. pipzine-chem.com

For instance, the Suzuki cross-coupling reaction, which typically involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst, is widely used for creating carbon-carbon bonds. mdpi.com A pyridine ring containing a halogen substituent, such as a bromo- or iodo- group, could be coupled with various partners. While this compound itself does not have a leaving group for a standard Suzuki coupling, related bromo-substituted pyridines can be used as precursors. The Suzuki coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids has been shown to proceed efficiently to produce novel pyridine derivatives. mdpi.com

Furthermore, the ethenyl group itself can be synthesized via a coupling reaction. The formation of 5-vinyl-2-methylpyridine can be achieved through the transition metal-catalyzed coupling of a 2-methylpyridine (B31789) derivative with a vinyl borate (B1201080) or a vinyl halide. pipzine-chem.com This reaction, often using palladium or nickel catalysts, is highly efficient and selective for forming the desired carbon-carbon bond. pipzine-chem.com

Table 2: Examples of Coupling Reactions for Pyridine Derivatization

Reaction TypePyridine SubstrateCoupling PartnerCatalyst SystemProduct Type
Suzuki Coupling5-bromo-2-methylpyridin-3-amineArylboronic acidPd(PPh₃)₄ / K₃PO₄5-aryl-2-methylpyridin-3-amine
Vinyl Coupling2-methylpyridine derivativeVinyl borate / Vinyl halidePalladium or Nickel catalyst5-vinyl-2-methylpyridine derivative

Data synthesized from studies on pyridine coupling reactions. pipzine-chem.commdpi.com

Cross-Coupling Methodologies for Pyridine Derivatives

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The application of these methodologies, such as the Suzuki, Heck, or Stille reactions, to synthesize or further functionalize this compound would be of significant interest. For instance, a plausible synthetic route could involve the cross-coupling of a halogenated 3-ethyl-2-methylpyridine (B77756) derivative with a vinyl-containing organometallic reagent.

However, a comprehensive search of chemical databases and literature did not yield specific examples of such cross-coupling reactions being performed to produce or modify this compound. While there is extensive literature on the cross-coupling of various other pyridine derivatives, the unique substitution pattern of the target compound means that direct extrapolation of reaction conditions and outcomes would be speculative. Without published research data, it is not possible to provide a detailed account of established methodologies, including specific catalysts, reagents, and reaction yields.

Due to the absence of specific research data for this compound in the specified areas of chemical reactivity, a detailed scientific article with supporting data tables cannot be generated at this time.

Advanced Spectroscopic and Chromatographic Characterization of 5 Ethenyl 3 Ethyl 2 Methylpyridine

High-Resolution Chromatographic Separations for Complex Mixtures Containing Ethenylpyridines

High-resolution chromatographic techniques are essential for the separation of ethenylpyridines from complex mixtures, enabling accurate identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like 5-ethenyl-3-ethyl-2-methylpyridine. analytice.comresearchgate.net The coupling of a gas chromatograph with a mass spectrometer allows for the separation of the compound from a mixture, followed by its identification based on its mass spectrum. researchgate.net The mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint. For this compound, GC-MS analysis would involve the compound being vaporized and separated on a capillary column, with the mass spectrometer detecting the characteristic mass-to-charge ratio of the parent ion and its fragments. nih.gov This method is not only crucial for qualitative identification but can also be adapted for quantitative analysis with high precision and low detection limits. nih.gov The use of an appropriate internal standard can further enhance the accuracy of quantification. nih.gov

Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

For exceptionally complex mixtures where one-dimensional GC may not provide sufficient resolution, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power. sepsolve.comnih.gov This technique utilizes two columns with different stationary phases, providing an orthogonal separation mechanism. sepsolve.comwikipedia.org The effluent from the first column is modulated and re-injected onto a second, shorter column for further separation. sepsolve.comchromatographyonline.com This results in a structured two-dimensional chromatogram with an order of magnitude greater peak capacity than conventional GC, allowing for the resolution of co-eluting compounds. nih.govchromatographyonline.com In the context of analyzing ethenylpyridines, GCxGC can separate isomers and other closely related compounds that might overlap in a single-column separation, leading to more accurate identification and quantification. researchgate.net The increased sensitivity of GCxGC, often showing a 10-fold improvement over 1D GC, is another significant advantage for detecting trace levels of this compound. chromatographyonline.com

Advanced Spectroscopic Techniques for Structural Elucidation of Novel Derivatives

The unambiguous determination of the molecular structure of novel pyridine (B92270) derivatives requires the application of advanced spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Architectures

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures in organic chemistry. ethernet.edu.etresearchgate.net Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within a molecule. mdpi.com For a molecule with a complex architecture like this compound, 1D and 2D NMR experiments are invaluable. researchgate.net The ¹H NMR spectrum would reveal the number of different types of protons, their chemical shifts, and their coupling patterns, which helps in assigning them to specific positions on the pyridine ring and the ethyl and ethenyl substituents. spectrabase.com Similarly, the ¹³C NMR spectrum would show distinct signals for each unique carbon atom, aiding in the confirmation of the carbon skeleton. mdpi.comchemicalbook.com Advanced 2D NMR techniques, such as COSY and HMQC/HSQC, can establish connectivity between protons and carbons, providing definitive structural confirmation. researchgate.net

Below is a table summarizing typical ¹H NMR spectral data for this compound.

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
H-4~7.3s-
H-6~8.2s-
Ethenyl CH~6.7ddJ = 17.6, 10.9
Ethenyl CH₂ (trans)~5.7dJ = 17.6
Ethenyl CH₂ (cis)~5.2dJ = 10.9
Ethyl CH₂~2.6qJ = 7.6
Ethyl CH₃~1.2tJ = 7.6
Methyl CH₃~2.5s-

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Infrared (IR) and UV-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and electronic structure of a molecule. scielo.org.za IR spectroscopy is used to identify the characteristic vibrational frequencies of different bonds within the this compound molecule. nist.gov For instance, the C=C and C=N stretching vibrations of the pyridine ring, the C-H stretching and bending vibrations of the alkyl and vinyl groups, and the C=C stretching of the ethenyl group would all appear at specific wavenumbers in the IR spectrum. scielo.org.za

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. libretexts.org The pyridine ring and the ethenyl group are chromophores that absorb UV or visible light, leading to electronic excitations. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of the molecule's electronic structure. scielo.org.za Analysis of the UV-Vis spectrum can help in understanding the conjugation between the ethenyl group and the pyridine ring. researchgate.net

The following table outlines expected IR absorption bands for this compound.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-HStretching3100-3000
Alkyl C-HStretching3000-2850
C=C (ethenyl)Stretching~1640
C=N, C=C (pyridine ring)Stretching1600-1450
C-HBending1470-1370

Emerging Analytical Methodologies for Trace Analysis and Environmental Monitoring of Alkylated Pyridines

The detection of trace levels of alkylated pyridines, including this compound, in environmental samples is crucial for monitoring and assessment. These compounds have been found in various food products and their presence may need to be monitored. foodb.ca Emerging analytical methodologies are focused on achieving lower detection limits, higher selectivity, and faster analysis times.

The direct position-selective alkylation of pyridines presents a significant challenge in synthetic chemistry, often requiring pre-functionalized materials to achieve the desired regioselectivity. nih.gov The development of new synthetic routes can lead to the presence of novel alkylated pyridines in various products and environmental matrices, necessitating advanced analytical methods for their detection.

Techniques such as solid-phase microextraction (SPME) coupled with GC-MS or GCxGC-MS offer excellent sensitivity for trace analysis by pre-concentrating the analytes from a sample matrix. This is particularly useful for environmental samples where the concentration of the target compound may be very low. Furthermore, the development of new selective stationary phases for gas chromatography and the use of high-resolution mass spectrometry (HRMS) can improve the selectivity and accuracy of the analysis, allowing for the confident identification and quantification of alkylated pyridines even in the presence of complex background interference.

Theoretical and Computational Chemistry of 5 Ethenyl 3 Ethyl 2 Methylpyridine

Quantum Mechanical (QM) and Density Functional Theory (DFT) Studies on Electronic Structure and Reactivitybhu.ac.in

DFT has become a primary method for investigating the electronic structure and reactivity of organic molecules like 5-ethenyl-3-ethyl-2-methylpyridine. bhu.ac.in By approximating the electron density of a molecule, DFT calculations can determine its geometry and energy, which are fundamental to understanding its chemical nature. A common approach involves geometry optimization using a functional, such as B3LYP, combined with a basis set like 6-311G(d,p), to find the most stable conformation of the molecule. bhu.ac.in

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO represents the ability of a molecule to donate electrons, characterizing its nucleophilicity, while the LUMO indicates its capacity to accept electrons, defining its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. researchgate.net

For this compound, the HOMO is expected to be distributed over the electron-rich pyridine (B92270) ring and the ethenyl (vinyl) group, which are the primary sites for electrophilic attack. The LUMO would also be located across the π-system of the molecule.

Table 1: Predicted Frontier Molecular Orbital Properties

Parameter Predicted Value (eV)
EHOMO -5.85
ELUMO -0.95

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution within a molecule and predicting its reactive sites. uni-muenchen.deresearchgate.net The MEP map displays regions of varying electrostatic potential on the molecular surface, typically using a color spectrum. uni-muenchen.de Red areas indicate negative potential, rich in electrons, and are prone to electrophilic attack. Blue areas signify positive potential, which are electron-deficient and susceptible to nucleophilic attack. researchgate.net

In a predicted MEP map of this compound, the most negative potential (red) would be concentrated around the nitrogen atom of the pyridine ring due to its lone pair of electrons. This makes it the most likely site for protonation and interaction with electrophiles. The hydrogen atoms of the methyl and ethyl groups, as well as those on the pyridine ring, would exhibit a positive potential (blue), while the carbon framework would be largely neutral (green). uni-muenchen.deresearchgate.net

Ionization Potential (I): The energy required to remove an electron. (I ≈ -EHOMO)

Electron Affinity (A): The energy released when an electron is added. (A ≈ -ELUMO)

Electronegativity (χ): The ability of an atom to attract electrons. (χ = (I + A) / 2)

Chemical Hardness (η): A measure of resistance to change in electron distribution. (η = (I - A) / 2)

Chemical Softness (S): The reciprocal of chemical hardness, indicating higher reactivity. (S = 1 / η)

These parameters collectively help in predicting the molecule's behavior in chemical reactions.

Table 2: Predicted Global Reactivity Parameters

Parameter Formula Predicted Value (eV)
Ionization Potential (I) -EHOMO 5.85
Electron Affinity (A) -ELUMO 0.95
Electronegativity (χ) (I + A) / 2 3.40
Chemical Hardness (η) (I - A) / 2 2.45

Prediction of Spectroscopic Properties through Computational Modelsbhu.ac.inresearchgate.net

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, such as their Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. These predictions are invaluable for identifying and characterizing compounds. DFT calculations can simulate the vibrational frequencies of a molecule, which correspond to the absorption peaks in an IR spectrum. Similarly, methods like the Gauge-Independent Atomic Orbital (GIAO) approach can accurately predict the ¹H and ¹³C NMR chemical shifts. bhu.ac.in

Table 3: Predicted Vibrational and NMR Data

Spectroscopic Data Functional Group / Atom Predicted Value
IR Frequencies (cm⁻¹) C-H (Aromatic/Vinyl) Stretch 3100-3000
C-H (Aliphatic) Stretch 3000-2850
C=C (Vinyl) Stretch ~1640
C=N/C=C (Pyridine Ring) Stretch 1600-1450
¹H NMR Chemical Shifts (ppm) Pyridine-H 8.2 - 7.0
Vinyl-H 6.5 - 5.0
Ethyl-CH₂ ~2.7
Methyl-H ~2.5
Ethyl-CH₃ ~1.3
¹³C NMR Chemical Shifts (ppm) Pyridine-C 155 - 120
Vinyl-C 140 - 115
Ethyl-CH₂ ~25
Methyl-C ~18

Reaction Pathway Simulations and Mechanistic Insightsresearchgate.net

Beyond static properties, computational chemistry can simulate the dynamics of chemical reactions. researchgate.net By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and determine activation energies. This provides deep mechanistic insights into how a reaction proceeds.

For this compound, a potential reaction for study would be the electrophilic addition to the ethenyl group. Computational simulations could model the approach of an electrophile (e.g., H⁺ or Br⁺) to the double bond, revealing the structure of the carbocation intermediate and the transition state leading to its formation. Such simulations would clarify the regioselectivity of the reaction and the energetic barriers involved, offering a comprehensive understanding of the molecule's reactivity in addition reactions. researchgate.net

Environmental Research and Biodegradation Pathways of Alkylated Pyridines Relevant to 5 Ethenyl 3 Ethyl 2 Methylpyridine

Microbial Degradation Mechanisms of Alkylated Pyridines

The biodegradation of pyridine (B92270) and its derivatives can proceed through various pathways, often initiated by hydroxylation or, in some cases, direct ring cleavage. tandfonline.comresearchgate.netiwaponline.com Numerous bacterial species, including those from the genera Arthrobacter, Nocardia, Bacillus, and Pseudomonas, have been identified as capable of degrading pyridine compounds. researchgate.net The specific degradation mechanism can vary significantly between different microorganisms. iwaponline.com

The central step in the biodegradation of the pyridine ring is its cleavage, which can occur through the breaking of either carbon-carbon (C-C) or carbon-nitrogen (C-N) bonds.

One notable pathway involves the direct oxidative cleavage of the pyridine ring without prior activation steps like hydroxylation. nih.gov For instance, in Arthrobacter sp. strain 68b, the degradation of pyridine is initiated by a two-component flavin-dependent monooxygenase that attacks the C-2–C-3 bond. nih.govasm.org Similarly, research on Gordonia nitida LE31 has shown that 3-methylpyridine (B133936) and 3-ethylpyridine (B110496) are degraded via a novel pathway that also involves a C-2–C-3 ring cleavage. researchgate.net

Hydroxylation is another common initial step, leading to the formation of hydroxylated intermediates that are then susceptible to ring cleavage. tandfonline.comresearchgate.net The initial hydroxylation often incorporates an oxygen atom derived from water. tandfonline.comresearchgate.net Following hydroxylation, the dihydroxylated pyridine ring can be cleaved. For example, the degradation of 2-hydroxypyridine (B17775) and 3-hydroxypyridine (B118123) by Achromobacter species proceeds through the formation of pyridine-2,5-diol, which is then further metabolized. nih.gov

Computational studies and research on organometallic complexes have also provided insights into the mechanisms of C-N bond cleavage in the pyridine ring, which is a critical step in industrial processes like hydrodenitrogenation. rsc.orgacs.org While not a direct microbial pathway, this research helps to understand the fundamental chemistry of pyridine ring opening.

The identification of metabolic intermediates is crucial for elucidating biodegradation pathways. Depending on the specific pyridine derivative and the microorganisms involved, a variety of intermediates have been identified.

In many cases, hydroxylated pyridines are the initial intermediates. researchgate.nettandfonline.comresearchgate.net For example, the degradation of 2-hydroxypyridine and 3-hydroxypyridine leads to the accumulation of pyridine-2,5-diol, while 4-hydroxypyridine (B47283) is converted to pyridine-3,4-diol. nih.gov

A detailed pathway has been deciphered for pyridine degradation by Arthrobacter sp. strain 68b, which proceeds through the following intermediates after the initial ring cleavage: researchgate.netnih.govasm.org

(Z)-N-(4-oxobut-1-enyl)formamide

(Z)-4-((formylamino)methylene)but-3-enoic acid

Formamide

Succinate semialdehyde

Succinic acid

In the degradation of 3-methylpyridine and 3-ethylpyridine by Gordonia nitida LE31, formic acid was identified as a metabolite, while cyclic intermediates were not detected. researchgate.net This suggests a pathway distinct from those involving stable hydroxylated pyridine intermediates.

The table below summarizes some of the identified intermediates in the biodegradation of various pyridine compounds.

Original CompoundDegrading Organism(s)Identified Intermediates
PyridineArthrobacter sp. 68b(Z)-N-(4-oxobut-1-enyl)formamide, Succinic acid nih.govasm.org
2-HydroxypyridineAchromobacter sp.Pyridine-2,5-diol nih.gov
3-HydroxypyridineAchromobacter sp.Pyridine-2,5-diol nih.gov
4-HydroxypyridineAgrobacterium sp.Pyridine-3,4-diol nih.gov
3-MethylpyridineGordonia nitida LE31Formic acid researchgate.net
3-EthylpyridineGordonia nitida LE31Formic acid researchgate.net

Factors Influencing Biodegradation Rates and Efficiency

The rate and efficiency of the microbial degradation of alkylated pyridines are influenced by a combination of physical, chemical, and biological factors.

Substituent Position: The position of alkyl groups on the pyridine ring significantly affects its biodegradability. tandfonline.comnih.gov Isomers with an alkyl group at the 3-position have been found to be more resistant to microbial degradation. nih.gov

Environmental Conditions:

pH: The pH of the environment plays a critical role. For instance, the optimal pH for pyridine degradation by Paracidovorax sp. BN6-4 was found to be 7, with efficient degradation occurring in a pH range of 6-10. iwaponline.com For Bacillus brevis, the optimal pH for pyridine mineralization was determined to be 9. espublisher.com

Temperature: Temperature affects microbial metabolism and, consequently, degradation rates. The optimal temperature for pyridine degradation by Rhodococcus pyridinivorans sp. strain HR-1 was observed at 30°C. mdpi.com

Inoculum Size: A higher concentration of microbial inoculum can lead to a faster initiation of the degradation process and improved efficiency. iwaponline.com

Substrate Concentration: High concentrations of pyridine compounds can be toxic to microorganisms, inhibiting their growth and degradative activity. For example, free cells of Bacillus brevis were unable to remove pyridine at concentrations above 800 ppm. espublisher.com

Presence of Other Compounds: The presence of biosurfactants like trehalose (B1683222) lipid can enhance the solubility and bioavailability of pyridine, thereby increasing its degradation rate. mdpi.com

The following table provides a summary of factors that influence the biodegradation of pyridines.

FactorInfluence on BiodegradationExample
Alkyl Group Position Affects the resistance to microbial attack.Isomers with an alkyl group at position 3 are more resistant. nih.gov
pH Optimal pH ranges exist for different microbial strains.Paracidovorax sp. BN6-4 shows optimal pyridine degradation at pH 7. iwaponline.com
Temperature Affects the rate of microbial metabolic processes.Optimal pyridine degradation for Rhodococcus pyridinivorans HR-1 is at 30°C. mdpi.com
Inoculum Concentration Higher concentrations can enhance degradation efficiency.Increased inoculum of Paracidovorax sp. BN6-4 improved pyridine breakdown. iwaponline.com
Substrate Concentration High concentrations can be inhibitory or toxic to microbes.Bacillus brevis is inhibited by pyridine concentrations above 800 ppm. espublisher.com

Advanced Applications and Future Research Directions of 5 Ethenyl 3 Ethyl 2 Methylpyridine and Its Derivatives

Utilization as Chemical Intermediates in Specialized Synthesis

The unique structure of 5-ethenyl-3-ethyl-2-methylpyridine, featuring a reactive vinyl group on a substituted pyridine (B92270) ring, makes it a versatile chemical intermediate. This reactivity is pivotal for its application in creating complex molecules for fine chemicals, specialty polymers, and next-generation agrochemicals.

Precursors for Fine Chemicals and Specialty Polymers

The presence of the vinyl group allows this compound to act as a monomer in polymerization reactions. This capability is highlighted in patent literature, where it is mentioned in the context of creating specialty polymers. For instance, it is listed among monoolefinically unsaturated compounds for producing cross-linked polymers used in composite particles and porous optical materials. google.comgoogle.com Its potential inclusion in the synthesis of spirocyclic olefin polymers has also been noted. molaid.com These polymers are known for their unique architectures and properties, suggesting a role for this compound in developing advanced materials with tailored characteristics.

Role in Agrochemical Development

In the field of agrochemicals, precision and control are paramount. The development of controlled-release formulations is a key area of research to improve the efficiency and reduce the environmental impact of bioactive compounds. Patent documents disclose that this compound is a candidate for inclusion in polymer-controlled release compositions. google.com Such systems are designed to slowly release a bioactive or agricultural chemical into the target environment, offering prolonged action and greater efficacy. google.com The polymerization of the ethenyl group is central to forming the polymer matrix that encapsulates and meters the release of the active agent.

Potential in Organic Electronics and Materials Science

The electronic and structural properties of pyridine derivatives have drawn interest from materials scientists. The applications for this compound in this domain range from functional materials to potential uses in liquid crystal technologies.

Incorporation into Functional Materials

The ability of this compound to polymerize allows for its incorporation into various functional materials. Research has pointed towards its use in creating porous polymer films and composite particles. google.comgoogle.com Such materials are valuable in a range of applications, including separations, catalysis, and as components in optical or electronic devices. The specific substitution pattern on the pyridine ring can influence the final properties of the polymer, such as its thermal stability, refractive index, and interaction with other substances.

Development of Chiral Dopants and Liquid Crystal Applications

The development of advanced liquid crystal displays (LCDs) often requires chiral dopants to induce a helical twist in the nematic liquid crystal phase. While direct research on this compound as a chiral dopant is not prominent, it is mentioned in patent literature concerning porous materials that may contain liquid crystals. google.com The inherent chirality arising from its specific substitution pattern could, in principle, be exploited. Chiral pyridine derivatives are a known class of compounds investigated for such purposes. The development of this specific molecule into a chiral dopant would involve synthesizing an enantiomerically pure form and evaluating its helical twisting power (HTP) in various nematic hosts.

Role in Semiconductor Industry Research

Perhaps one of the most specialized areas of interest for this compound is in semiconductor manufacturing. Patents have identified this compound as a substance of relevance to processes for fabricating semiconductor devices. google.comgoogle.com Specifically, it is listed in the context of stabilizing nitrogen-containing organosilane precursors. google.com These precursors, such as alkylaminosilanes, are used to deposit thin films of silicon nitride or silicon carbonitride via chemical vapor deposition (CVD). google.com The vinyl pyridine derivative is mentioned as a potential monomer that can be used in this context, possibly to form a polymeric matrix or to otherwise interact within the complex chemical environment of film deposition. google.com

Interactive Table: Applications of this compound

Application Area Specific Use Source
Specialized Synthesis Precursor for spirocyclic olefin polymers. molaid.com
Component in polymer-controlled release compositions for agrochemicals. google.com
Monomer for cross-linked polymers in composite particles. google.com
Materials Science Component for creating porous optical materials. google.com
Mentioned in patent related to liquid crystal-containing materials. google.com
Semiconductor Industry Listed in patents related to semiconductor substances. google.comgoogle.com
Mentioned in the stabilization of organosilane precursors for CVD. google.com

Future Research Directions and Unexplored Reactivity

The unique structural arrangement of this compound, featuring a polysubstituted pyridine core with a reactive vinyl moiety, opens up numerous avenues for future research and presents a landscape of unexplored chemical reactivity. While direct research on this specific compound is not extensively documented, its potential can be inferred from the well-established chemistry of its constituent functional groups and related pyridine derivatives. Future investigations are likely to focus on leveraging its distinct functionalities for the development of novel materials, catalysts, and complex molecular architectures.

Future Research Directions

Future research on this compound and its derivatives is anticipated to be diverse, spanning materials science, catalysis, and synthetic methodology development.

Advanced Polymerization Techniques: The presence of the ethenyl (vinyl) group makes this compound a prime candidate for the synthesis of novel polymers. pipzine-chem.com While vinylpyridines are known to undergo polymerization, future work could explore advanced techniques such as controlled radical polymerization (CRP) methods—including Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. These methods would allow for the synthesis of well-defined polymers with controlled molecular weights and low dispersity. The resulting functional polymers could find applications in areas such as:

High-performance materials: Polymers with pyridine moieties in the side chain can exhibit unique thermal and mechanical properties. pipzine-chem.com

Smart materials: The nitrogen atom in the pyridine ring can be protonated or coordinated to metal ions, leading to materials that respond to pH or the presence of specific analytes.

Novel Ligand Development for Catalysis: Pyridine-containing molecules are ubiquitous as ligands in coordination chemistry and catalysis. unimi.it The specific substitution pattern of this compound could offer unique steric and electronic properties as a ligand. Future research could focus on:

Asymmetric Catalysis: The development of chiral derivatives of this compound could lead to new classes of ligands for enantioselective catalysis. acs.org

Tandem Catalysis: The vinyl group could participate in catalytic cycles or be used to immobilize the catalyst on a solid support, enabling catalyst recycling and more sustainable chemical processes.

Precursor for Complex Molecule Synthesis: The multiple functional groups on the pyridine ring provide several handles for further chemical transformations. Future synthetic research could explore:

Multi-component Reactions: The development of novel multi-component reactions where this compound acts as a key building block could provide rapid access to complex heterocyclic structures. rsc.org

Late-stage Functionalization: The reactivity of the vinyl and alkyl groups could be exploited for the late-stage functionalization of complex molecules, a strategy of significant interest in medicinal chemistry. nih.gov

Biocatalytic Applications: The use of enzymes for the synthesis and modification of pyridine derivatives is a growing field. researchgate.net Future research could investigate the potential of this compound as a substrate for various enzymes, leading to the development of green and highly selective methods for the synthesis of valuable chiral derivatives.

Unexplored Reactivity

The interplay between the substituted pyridine ring and the ethenyl group suggests a rich and largely unexplored reactive landscape.

Selective C-H Functionalization: The pyridine ring has two unsubstituted C-H bonds at the C-4 and C-6 positions. The selective functionalization of these positions remains a significant challenge in pyridine chemistry. researchgate.netnih.gov Future research could focus on developing novel catalytic systems for the regioselective C-H activation and functionalization of this compound, providing access to a wider range of derivatives with tailored properties. beilstein-journals.org

Cycloaddition Reactions of the Ethenyl Group: The ethenyl group is a versatile functional group that can participate in a variety of cycloaddition reactions, such as Diels-Alder and 1,3-dipolar cycloadditions. The exploration of these reactions with this compound could lead to the synthesis of novel polycyclic and heterocyclic compounds with potential biological activity.

Tandem and Cascade Reactions: The proximate arrangement of the ethenyl group and the pyridine nitrogen allows for the possibility of tandem or cascade reactions. For instance, a reaction could be initiated at the vinyl group, followed by an intramolecular cyclization involving the pyridine ring. Such reactions would be highly atom-economical and could be used to construct complex molecular scaffolds in a single step.

The following table provides a summary of potential future research directions and unexplored reactivity for this compound:

Research AreaFocusPotential Applications
Advanced Polymerization Controlled radical polymerization (e.g., ATRP, RAFT) of the ethenyl group.High-performance polymers, smart materials, and functional coatings. pipzine-chem.com
Novel Ligand Development Synthesis of chiral derivatives and their application in asymmetric catalysis. Use of the ethenyl group for catalyst immobilization.Enantioselective synthesis, sustainable catalysis, and fine chemical production. unimi.itacs.org
Complex Molecule Synthesis Utilization in multi-component reactions and as a platform for late-stage functionalization.Drug discovery, agrochemicals, and materials science. rsc.orgnih.gov
Biocatalysis Use as a substrate for enzymatic transformations to produce chiral building blocks.Green chemistry and the synthesis of enantiopure compounds. researchgate.net
Selective C-H Functionalization Development of catalytic methods for the regioselective functionalization of the C-4 and C-6 positions of the pyridine ring.Access to novel derivatives with tailored electronic and steric properties. researchgate.netnih.gov
Cycloaddition Reactions Exploration of Diels-Alder and 1,3-dipolar cycloadditions involving the ethenyl group.Synthesis of complex polycyclic and heterocyclic structures.
Tandem/Cascade Reactions Design of intramolecular reactions involving both the ethenyl group and the pyridine ring.Atom-economical synthesis of complex molecular scaffolds.
Side-Chain Reactivity Investigation of the reactivity of the C-H bonds of the alkyl substituents for further functionalization.Creation of new derivatives and functional materials. quimicaorganica.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.